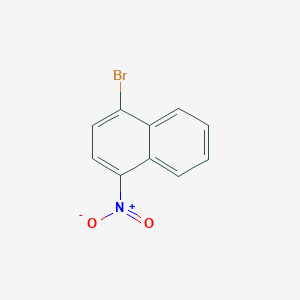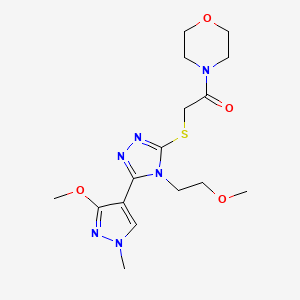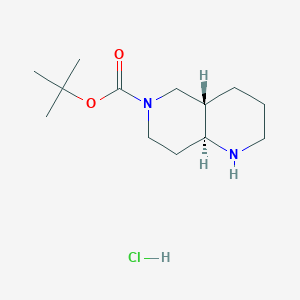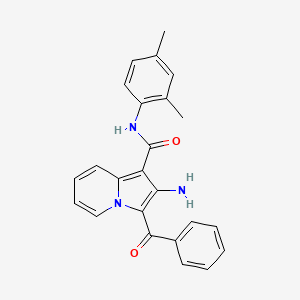
1-Bromo-4-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-nitronaphthalene is a chemical compound with the linear formula C10H6BrNO2 . It has a molecular weight of 252.069 .
Synthesis Analysis
The synthesis of 1-Nitronaphthalene, a related compound, has been studied extensively. The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4 -dioxane is presented . The reaction occurs under homogeneous conditions and GC -MS analysis of the product showed 2 peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-nitronaphthalene is defined by its linear formula: C10H6BrNO2 .Chemical Reactions Analysis
The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction .Wissenschaftliche Forschungsanwendungen
Battery Technology
1-Bromo-4-nitronaphthalene and its derivatives, such as 1-Nitronaphthalene, have been investigated for their potential use in battery technology. Research by Thirunakaran et al. (1996) explored the use of 1-Nitronaphthalene as a battery depolarizer in conjunction with a high-energy magnesium anode. This study found that 1-Nitronaphthalene showed good reduction efficiency and could be an effective cathode active material in battery cells (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).
Photochemistry and Atmospheric Chemistry
1-Nitronaphthalene, closely related to 1-Bromo-4-nitronaphthalene, plays a significant role in atmospheric chemistry. Brigante et al. (2010) researched the photosensitized reactions of 1-Nitronaphthalene in aqueous solutions, finding that it can be a source of various radical species and singlet oxygen in atmospheric waters. Their work highlights the importance of understanding the photochemistry of nitro-PAHs like 1-Nitronaphthalene in environmental contexts (Brigante, Charbouillot, Vione, & Mailhot, 2010).
Feilberg et al. (1999) further studied the atmospheric behavior of nitronaphthalenes. They modeled the formation, decay, and partitioning of these compounds in the atmosphere, using 1- and 2-nitronaphthalene as examples. This study contributes to understanding the environmental impact of nitronaphthalenes, including their formation and degradation in regional airmasses (Feilberg, Kamens, Strommen, & Nielsen, 1999).
Chemical Synthesis
The synthesis of compounds like 1-Bromo-4-nitronaphthalene and its derivatives is critical for various applications. Gong-an et al. (2009) reported a simple and efficient method for synthesizing 1-Nitronaphthalene, an important intermediate for creating medicines, dyes, agricultural chemicals, and rubber antioxidants. Their method used nitric acid as a nitrating agent and achieved high yields under mild conditions (Li Gong-an, Miao Jiang-huan, & Z. Xiaopeng, 2009).
Malhotra et al. (2013) developed a catalyst-free conjugate addition of indoles and pyrroles to dihydronitronaphthalenes in water, which is relevant for the synthesis of complex organic compounds. This method is valuable for creating novel classes of compounds, illustrating the utility of nitronaphthalenes in organic synthesis (Malhotra, Ghosh, Dey, Chakrabarti, Ghosh, Dutta, Asijaa, Roy, Dutta, Basu, & Hajra, 2013).
Eigenschaften
IUPAC Name |
1-bromo-4-nitronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENKLKXUFZIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-nitronaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2987580.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2987584.png)
![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2987585.png)

![6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B2987591.png)


![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)

![5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2987600.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)